2-Chloro-6-fluorobenzyl methyl sulfide

Description

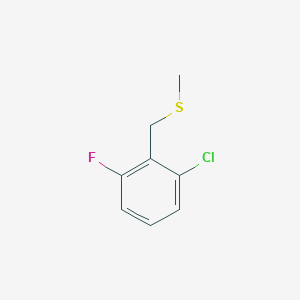

2-Chloro-6-fluorobenzyl methyl sulfide is an organosulfur compound featuring a benzyl scaffold substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and a methyl sulfide (-S-CH₃) group at the benzylic position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling modifications for enhanced bioactivity or physicochemical properties. The methyl sulfide group confers unique electronic and steric properties, influencing reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWQLFHAQOABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl methyl sulfide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the methyl sulfide group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl methyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding benzyl thiol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Amines or thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of benzyl thiol.

Substitution: Formation of substituted benzyl sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the notable applications of 2-chloro-6-fluorobenzyl methyl sulfide is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit significant activity against HIV-1, with some compounds demonstrating picomolar activity. The structure-activity relationship (SAR) studies indicate that the presence of the 2-chloro-6-fluoro substitution enhances the potency against both wild-type and mutant strains of HIV-1 .

Synthesis of Anticancer Agents

The compound is also used as an alkylating reagent in the synthesis of various anticancer agents. For instance, it has been employed in the preparation of 3-benzylsulfanyl derivatives that show promising cytotoxic activity against cancer cell lines . The incorporation of the 2-chloro-6-fluorobenzyl moiety into these compounds has been linked to improved biological activity.

Organic Synthesis Applications

Alkylating Reagent

this compound serves as an effective alkylating agent in organic synthesis. It has been utilized in the synthesis of various sulfur-containing compounds, including 3-benzylsulfanyl derivatives of 1,2,4-triazoles, which have potential applications in pharmaceuticals . The compound's ability to participate in nucleophilic substitution reactions makes it a valuable tool for chemists.

Synthesis of Other Functionalized Compounds

The compound is also involved in the preparation of other functionalized compounds such as 2-chloro-6-fluorobenzylamine, which is necessary for synthesizing 9-substituted adenine derivatives . This pathway is crucial for developing new drugs targeting various diseases.

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Antiviral Activity | HIV-1 inhibition | |

| Anticancer Synthesis | Alkylating agent for sulfur derivatives | |

| Organic Synthesis | Preparation of functionalized benzylamines |

Case Study: Antiviral Activity against HIV-1

A study investigated the antiviral properties of several derivatives based on this compound. The results indicated that certain stereoisomers exhibited significantly higher activity against HIV-1, correlating with their molecular configuration and binding affinity to viral targets . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl methyl sulfide involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents on the benzene ring can participate in electrophilic and nucleophilic interactions, while the methyl sulfide group can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The benzylic bromide (2-chloro-6-fluorobenzyl bromide) exhibits higher electrophilicity than the methyl sulfide analogue, making it more reactive in SN2 reactions .

- Biological Activity : Oxygen-linked indoline derivatives (e.g., 6-((2-chloro-6-fluorobenzyl)oxy)indoline) demonstrate potent RORγ agonist activity (IC₅₀ < 100 nM) due to enhanced hydrogen-bonding interactions with target proteins .

- Sulfur vs. Oxygen : Sulfur-containing analogues (e.g., thioaniline derivatives) often display improved metabolic stability compared to oxygen-linked counterparts, as seen in their use in long-acting sulfonamide drugs .

Physicochemical Properties

| Property | This compound | 2-Chloro-6-fluorobenzyl Bromide | 6-((2-Chloro-6-fluorobenzyl)oxy)indoline |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~3.8 | ~2.9 |

| Solubility | Low in water; soluble in DMSO, DMF | Low in water; soluble in THF | Moderate in polar aprotic solvents |

| Thermal Stability | Stable up to 150°C | Decomposes above 80°C | Stable under inert atmosphere |

Notes:

Insights :

- Lower yields for methyl sulfide derivatives (e.g., 31%) may stem from steric hindrance during alkylation .

- High yields for indoline derivatives (>85%) reflect optimized reaction conditions and efficient purification via HPLC .

Pharmacological and Industrial Relevance

- Methyl Sulfide Derivatives : Used in agrochemicals (e.g., thiadiazole pesticides) due to sulfur’s resistance to hydrolysis .

- Benzyl Bromides : Critical in synthesizing benzoimidazo scaffolds for antimicrobial agents .

- Sulfonamide Analogues : Explored in kinase inhibitors and RORγ modulators for autoimmune diseases .

Biological Activity

2-Chloro-6-fluorobenzyl methyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF S. The presence of the chlorine and fluorine substituents on the benzyl ring significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death. The specific mechanisms remain under investigation, but preliminary data indicate that it may inhibit enzyme activity critical for bacterial survival .

Cytotoxicity

Cytotoxicity assays conducted on peripheral blood mononuclear cells revealed that this compound has dose-dependent effects on cell viability. At concentrations of 1, 10, and 100 µM, the compound showed varying levels of cytotoxicity, with higher concentrations leading to increased cell death. The MTT assay results indicated a significant reduction in absorbance relative to control groups, confirming its potential as a cytotoxic agent .

Anti-HIV Activity

In a study focusing on HIV-1-infected cells, the compound was evaluated for its ability to inhibit viral replication. The results indicated that this compound interferes with HIV reverse transcriptase activity, which is crucial for viral replication. This suggests that the compound may serve as a lead in the development of new anti-HIV therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The chlorine and fluorine substituents enhance binding affinity to enzymes and receptors, potentially modulating their activity. For instance, the compound's structure allows it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its inhibitory effects on critical metabolic pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.